Glepidotin A
Description
Glepidotin A (C₂₀H₁₈O₅; molecular weight: 340.13 g/mol) is a flavonoid derivative isolated from Glycyrrhiza species, particularly noted in licorice (甘草) . It exhibits a chromone backbone with a 5-methylbut-2-enyl substituent, distinguishing it from other flavonoids in the same plant .
Properties
CAS No. |
42193-83-9 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,21-22,24H,9H2,1-2H3 |
InChI Key |
WCSHKPNHOSDFGK-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)C |
Synonyms |
glepidotin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Glepidotin A vs. Glepidotin B
Key Differences :
- Structural: Glepidotin B has a dihydroflavonol core with a prenyl group, whereas this compound is a chromone derivative .
- Functional: this compound shows stronger binding to NLRP3, while Glepidotin B is linked to glucose metabolism via PTP1B inhibition and flavonol regulation .
This compound vs. Lupiwighteone
Key Differences :
- Structural : Both share the same molecular formula but differ in substitution patterns. This compound’s fragments suggest a unique methylbutenyl side chain, while Lupiwighteone has distinct hydroxylation .
- Functional : this compound is prioritized for immune modulation, whereas Lupiwighteone is studied for oxidative stress mitigation .
This compound vs. Glepidotin C
| Property | This compound | Glepidotin C |
|---|---|---|
| Class | Flavonoid (chromone) | Bibenzyl |
| Source | Glycyrrhiza uralensis | Glycyrrhiza lepidota |
| Bioactivity | NLRP3 inhibition, anticancer | Antimicrobial (minor activity) |
Key Differences :
Pharmacokinetic and Pharmacodynamic Comparisons
Pharmacokinetics
Pharmacodynamics
- NLRP3 Inhibition : this compound binds to the NACHT domain of NLRP3 via hydrogen bonds (SER497, GLN495) and hydrophobic interactions (VAL224, LEU499), stabilizing the inflammasome complex .
- SARS-CoV-2 Target Binding : this compound shows moderate activity (−8.23 kcal/mol), outperforming Chlorogenic acid (−6.09 kcal/mol) but less potent than Fisetin (−8.46 kcal/mol) .
Q & A
Q. How to address variability in this compound’s pharmacokinetic data between preclinical species and humans?
- Methodological Answer : Apply allometric scaling to extrapolate PK parameters (e.g., clearance, volume of distribution) from rodents to humans. Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in enzyme expression and protein binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
